Quinoline, 6-fluoro-4-[4-(phenylmethyl)-1-piperazinyl]-
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Overview
Description
Quinoline, 6-fluoro-4-[4-(phenylmethyl)-1-piperazinyl]- is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The incorporation of a fluorine atom and a piperazine ring in the structure of this compound enhances its pharmacological properties, making it a promising candidate for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 6-fluoro-4-[4-(phenylmethyl)-1-piperazinyl]- typically involves the following steps:
Cyclization Reactions: The quinoline core can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 6-fluoro-4-[4-(phenylmethyl)-1-piperazinyl]- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents into the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, nucleophiles.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Quinoline, 6-fluoro-4-[4-(phenylmethyl)-1-piperazinyl]- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Studies: It is used in biological assays to investigate its effects on various biological targets.
Material Science: The compound’s unique properties make it suitable for applications in material science, such as the development of fluorescent probes.
Mechanism of Action
The mechanism of action of Quinoline, 6-fluoro-4-[4-(phenylmethyl)-1-piperazinyl]- involves its interaction with specific molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . This mechanism is similar to that of other quinoline derivatives, making it effective against various bacterial infections.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Fluoroquinolones: A class of antibiotics with similar mechanisms of action.
Piperazine-Substituted Quinolines: Compounds with similar structural features but different substituents.
Uniqueness
Quinoline, 6-fluoro-4-[4-(phenylmethyl)-1-piperazinyl]- stands out due to the presence of both a fluorine atom and a piperazine ring, which enhance its pharmacological properties and broaden its range of applications compared to other quinoline derivatives .
Properties
CAS No. |
1171427-64-7 |
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Molecular Formula |
C20H20FN3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-6-fluoroquinoline |
InChI |
InChI=1S/C20H20FN3/c21-17-6-7-19-18(14-17)20(8-9-22-19)24-12-10-23(11-13-24)15-16-4-2-1-3-5-16/h1-9,14H,10-13,15H2 |
InChI Key |
XSBMAICJDNABFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C4C=C(C=CC4=NC=C3)F |
Origin of Product |
United States |
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